molecular formula C20H24ClNO2 B8047115 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride

2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride

Cat. No.: B8047115
M. Wt: 345.9 g/mol
InChI Key: GTENKENNDKBUFO-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride (CAS No. 1956306-18-5) is a piperidine-derived compound with the molecular formula C₂₀H₂₄ClNO₂ and a molecular weight of 345.86 g/mol . Its structure features a benzyl-substituted piperidine ring linked to a phenylacetic acid moiety, with a hydrochloride salt enhancing solubility.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2.ClH/c22-20(23)19(18-9-5-2-6-10-18)21-13-11-17(12-14-21)15-16-7-3-1-4-8-16;/h1-10,17,19H,11-15H2,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTENKENNDKBUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a piperidine ring substituted with a benzyl group, linked to a phenylacetic acid moiety. Its molecular formula is C20H24ClNO2C_{20}H_{24}ClNO_2 with a molecular weight of approximately 345.86 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays and formulations.

Neurokinin Receptor Antagonism

Research indicates that compounds similar to 2-(4-benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride exhibit properties as neurokinin receptor antagonists. Specifically, they interact with NK1 and NK2 receptors, which are implicated in various neurological and psychiatric disorders. Studies have demonstrated that these compounds could be developed into therapeutic agents for conditions such as anxiety, depression, and pain management .

Analgesic Properties

The compound may also exhibit analgesic effects similar to those observed in fentanyl-related derivatives. Fentanyl itself is known for its high potency as an opioid analgesic. Research has shown that modifications in the piperidine structure can lead to significant changes in analgesic activity. Thus, derivatives of this compound could potentially serve as novel analgesics with improved efficacy and safety profiles .

Cancer Therapy

Recent studies have explored the role of similar compounds in cancer therapy, particularly as FLT3 inhibitors in acute myeloid leukemia (AML). The ability of these compounds to inhibit specific kinases suggests they could be developed into targeted therapies for cancers driven by FLT3 mutations . The design and synthesis of such inhibitors highlight the potential for this compound class in oncological applications.

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Neurokinin AntagonismDemonstrated affinity for NK receptors; potential for treating psychiatric disorders.
Analgesic ActivitySimilarity to fentanyl; modifications can enhance potency and reduce side effects.
Cancer TherapyIdentified as a potential FLT3 inhibitor; effective against AML cell lines.

Synthesis and Preparation

The synthesis of this compound involves multiple steps that typically include the formation of the piperidine ring followed by the introduction of the phenylacetic acid moiety. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to improve yield and purity .

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its interaction with monoamine transporters and receptors, leading to increased neurotransmitter levels in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic Acid Hydrochloride
  • CAS No.: 928322-40-1
  • Molecular Formula: C₁₃H₁₈ClNO₃
  • Molecular Weight : 271.74 g/mol
  • Key Differences : Replaces the benzyl group with a hydroxyl (-OH) substituent on the piperidine ring.
  • Reduced molecular weight (~271 vs. 345 g/mol) may enhance pharmacokinetic properties, such as membrane permeability .
Benzyl 4-Aminopiperidine-1-carboxylate
  • CAS No.: 120278-07-1
  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.30 g/mol
  • Key Differences : Lacks the phenylacetic acid moiety and features an amine (-NH₂) group on the piperidine ring.
  • Implications: The absence of the phenylacetic acid group limits direct functional comparison but highlights the versatility of piperidine scaffolds in medicinal chemistry. Limited toxicological data available, underscoring the need for caution in handling .

Phenylacetic Acid Derivatives

1-(4-Methylphenyl)-2-phenylacetic Acid
  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Key Differences : Retains the phenylacetic acid core but substitutes the piperidine-benzyl group with a 4-methylphenyl moiety.
  • Implications :
    • The methyl group introduces steric hindrance and electron-donating effects, which may alter reactivity or binding interactions in biological systems.
1-(1-Hydroxy-1-naphthyl)-2-phenylacetic Acid
  • Molecular Formula : C₁₄H₁₂O₂
  • Molecular Weight : 212.25 g/mol
  • Key Differences : Incorporates a naphthyl-hydroxyl group instead of the piperidine ring.
  • Implications :
    • The bulky naphthyl group may reduce solubility but enhance aromatic stacking interactions, relevant in drug design targeting hydrophobic binding pockets.

Data Table: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride 1956306-18-5 C₂₀H₂₄ClNO₂ 345.86 Benzyl, piperidine, phenylacetic acid
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride 928322-40-1 C₁₃H₁₈ClNO₃ 271.74 Hydroxyl, piperidine, phenylacetic acid
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.30 Benzyl, amine, piperidine
1-(4-Methylphenyl)-2-phenylacetic acid Not provided C₁₂H₁₄O₂ 190.24 4-Methylphenyl, phenylacetic acid
1-(1-Hydroxy-1-naphthyl)-2-phenylacetic acid Not provided C₁₄H₁₂O₂ 212.25 Naphthyl-hydroxyl, phenylacetic acid

Research Findings and Implications

  • Lipophilicity vs. Hydrophilicity : The benzyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas the hydroxyl analog’s polarity may suit peripheral targets .
  • Steric and Electronic Effects : Methyl and naphthyl groups in phenylacetic acid derivatives alter steric bulk and electronic profiles, impacting ligand-receptor interactions .
  • Safety Considerations: Limited toxicological data for related compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate) highlight the need for rigorous safety profiling .

Biological Activity

  • Molecular Formula : C₁₈H₂₄N₂O₂·HCl
  • Molecular Weight : 345.86 g/mol
  • Solubility : Soluble in water, indicative of its potential bioavailability in physiological conditions.

Biological Activity Overview

The biological activity of 2-(4-benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride has not been extensively documented, but related compounds suggest several pharmacological properties:

  • Antidepressant Effects : Some piperidine derivatives exhibit antidepressant activity, which may extend to this compound. However, specific studies are required to confirm this effect and elucidate the underlying mechanisms.
  • Sigma Receptor Affinity : Compounds with similar piperidine structures have shown varying affinities for sigma receptors (σ1 and σ2). For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated high affinity for σ1 receptors (Ki values around 3.90 nM) and moderate affinity for σ2 receptors (Ki values around 240 nM) . This suggests that this compound may also interact with these receptors, potentially influencing neurochemical pathways.
  • Pharmacological Applications : The versatility of the compound indicates potential applications in various therapeutic areas, including pain management and mood disorders, similar to other piperidine derivatives.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructure TypeSigma Receptor Affinity (Ki)Unique Features
N-(1-benzylpiperidin-4-yl)phenylacetamidePiperidine derivativeσ1: 3.90 nM; σ2: 240 nMHigh selectivity for σ1
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acidPiperidine derivativeNot specifiedMethyl substitution may affect lipophilicity
3-(4-Benzylpiperidin-1-yl)-3-methylbutanoic acidBranched chainNot specifiedDifferent metabolic pathways

This table illustrates the diversity within piperidine derivatives and highlights how structural modifications can influence biological activity.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related compounds provides valuable insights:

  • Study on N-(1-benzylpiperidin-4-yl)phenylacetamide : This study established a strong correlation between structural modifications and receptor affinity, suggesting that similar modifications could enhance the biological profile of our compound .
  • Sigma Receptor Studies : Research has shown that elongation of aliphatic chains in piperidine derivatives can alter receptor affinity significantly. For example, the introduction of a nitrate group in certain piperidine ligands improved σ receptor binding properties .

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